2-(Dimethylamino)ethanol;propanedioic acid
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Overview
Description
2-(Dimethylamino)ethanol;propanedioic acid is a compound that combines the properties of both 2-(Dimethylamino)ethanol and propanedioic acidIt is a colorless liquid with a fishy odor and is used in various industrial applications It is a white crystalline solid that is used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethanol can be synthesized by the amination of ethylene glycol with dimethylamine on an alumina-supported copper catalyst in a continuous fixed-bed reactor . Propanedioic acid can be prepared by the hydrolysis of diethyl malonate, which is obtained by the esterification of malonic acid with ethanol .
Industrial Production Methods
Industrial production of 2-(Dimethylamino)ethanol involves the reaction of dimethylamine with ethylene oxide . Propanedioic acid is produced industrially by the hydrolysis of cyanoacetic acid followed by decarboxylation .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylaminoacetaldehyde.
Reduction: It can be reduced to form N,N-dimethylaminoethane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Propanedioic acid undergoes:
Decarboxylation: It can be decarboxylated to form acetic acid.
Esterification: It reacts with alcohols to form esters.
Condensation: It can undergo condensation reactions to form various cyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: N,N-dimethylaminoacetaldehyde.
Reduction: N,N-dimethylaminoethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Dimethylamino)ethanol is used in:
Chemistry: As a ligand in copper-catalyzed amination reactions.
Biology: As a precursor to acetylcholine, a neurotransmitter.
Medicine: In the treatment of attention deficit-hyperactivity disorder (ADHD) and Alzheimer’s disease.
Industry: As a catalyst in the production of polyurethane foams and as a corrosion inhibitor.
Propanedioic acid is used in:
Organic Synthesis: As a building block for the synthesis of barbiturates and other pharmaceuticals.
Biochemistry: In the study of metabolic pathways involving malonyl-CoA.
Polymer Industry: As a monomer for the production of biodegradable polymers.
Mechanism of Action
2-(Dimethylamino)ethanol acts as a precursor to acetylcholine by undergoing methylation to form choline, which is then acetylated to form acetylcholine . This neurotransmitter plays a crucial role in the central nervous system by transmitting nerve impulses across synapses .
Propanedioic acid acts as a competitive inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle . This inhibition disrupts the production of ATP, affecting cellular respiration .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Another ethanolamine derivative used in similar applications.
Diethanolamine: Used in the production of surfactants and as a corrosion inhibitor.
Monoethanolamine: Used in gas treatment and as a building block in organic synthesis.
Uniqueness
2-(Dimethylamino)ethanol is unique due to its dual functionality as both an amine and an alcohol, allowing it to participate in a wide range of chemical reactions . Propanedioic acid is unique for its ability to undergo decarboxylation and form reactive intermediates used in organic synthesis .
Properties
CAS No. |
191848-61-0 |
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Molecular Formula |
C7H15NO5 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;propanedioic acid |
InChI |
InChI=1S/C4H11NO.C3H4O4/c1-5(2)3-4-6;4-2(5)1-3(6)7/h6H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7) |
InChI Key |
DWGFXXBBKZEOGC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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